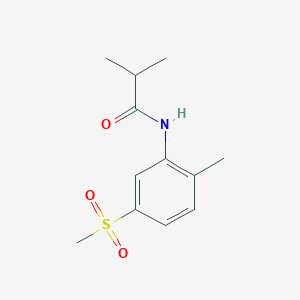![molecular formula C12H18BrNZn B14901507 3-[(N-n-Butyl-N-methylamino)methyl]phenylZinc bromide](/img/structure/B14901507.png)
3-[(N-n-Butyl-N-methylamino)methyl]phenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(N-n-Butylmethylamino)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound used in various chemical reactions. This compound is particularly valuable in organic synthesis due to its reactivity and ability to form carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(N-n-Butylmethylamino)methyl]phenylzinc bromide typically involves the reaction of 3-bromomethylphenylamine with n-butylmethylamine, followed by the introduction of zinc bromide in the presence of THF. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pressure, and reactant concentrations to optimize the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[(N-n-Butylmethylamino)methyl]phenylzinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the zinc bromide moiety is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Reagents: Common reagents include palladium or nickel catalysts, which facilitate the coupling reactions.
Conditions: These reactions typically occur under mild to moderate temperatures (20-80°C) and may require an inert atmosphere to prevent oxidation.
Major Products
The major products formed from these reactions are often complex organic molecules with new carbon-carbon bonds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Scientific Research Applications
3-[(N-n-Butylmethylamino)methyl]phenylzinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: Researchers use this compound to modify biomolecules, enabling the study of biological pathways and mechanisms.
Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of fine chemicals, agrochemicals, and materials science research.
Mechanism of Action
The mechanism by which 3-[(N-n-Butylmethylamino)methyl]phenylzinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo various transformations, such as nucleophilic addition or substitution, facilitated by the presence of catalysts. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates used.
Comparison with Similar Compounds
Similar Compounds
- 3-[(N-n-Butylmethylamino)methyl]phenylzinc chloride
- 3-[(N-n-Butylmethylamino)methyl]phenylzinc iodide
- 3-[(N-n-Butylmethylamino)methyl]phenylzinc fluoride
Uniqueness
Compared to its analogs, 3-[(N-n-Butylmethylamino)methyl]phenylzinc bromide offers a unique balance of reactivity and stability. The bromide ion provides an optimal leaving group for substitution reactions, making it more versatile in various synthetic applications.
Properties
Molecular Formula |
C12H18BrNZn |
|---|---|
Molecular Weight |
321.6 g/mol |
IUPAC Name |
bromozinc(1+);N-methyl-N-(phenylmethyl)butan-1-amine |
InChI |
InChI=1S/C12H18N.BrH.Zn/c1-3-4-10-13(2)11-12-8-6-5-7-9-12;;/h5-6,8-9H,3-4,10-11H2,1-2H3;1H;/q-1;;+2/p-1 |
InChI Key |
DVQWIHBEOUMRNI-UHFFFAOYSA-M |
Canonical SMILES |
CCCCN(C)CC1=CC=C[C-]=C1.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


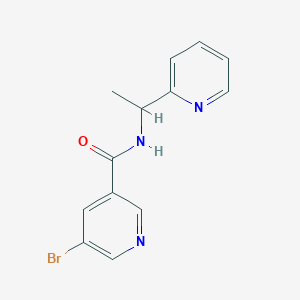
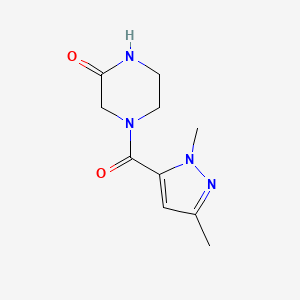
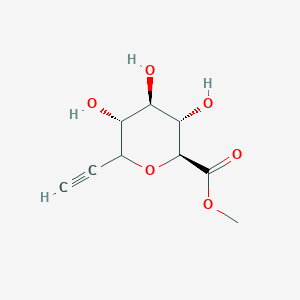

![n-Allyl-6-fluorobenzo[b]thiophene-2-carboxamide](/img/structure/B14901451.png)
![6-Acetyl-8-cyclopentyl-5-methyl-2-((5-(4-propylpiperazin-1-yl)pyridin-2-yl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B14901453.png)
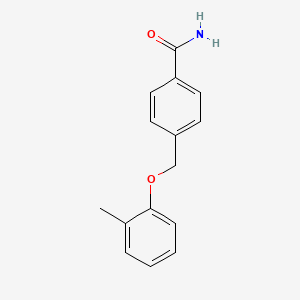
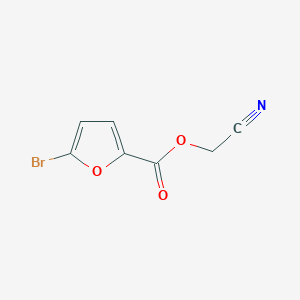
![6-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B14901468.png)
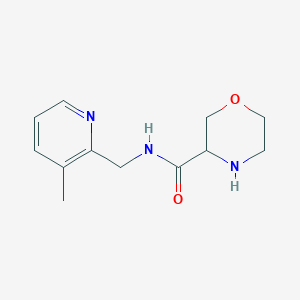
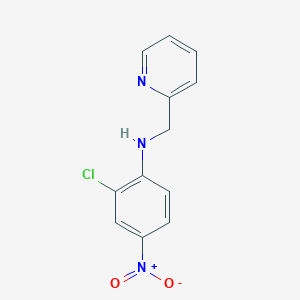
![4-[(3-Methyl-1-piperidino)methyl]phenylZinc bromide](/img/structure/B14901517.png)

